Crystal Structure and X-ray Diffraction Analysis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Crystal Structure and X-ray Diffraction Analysis of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Executive Summary
2-(Benzyloxy)-4-ethynyl-1-methoxybenzene (CAS: 281191-53-5) is a highly functionalized terminal alkyne utilized extensively as a rigid molecular scaffold in cross-coupling reactions (e.g., Sonogashira coupling) and the synthesis of complex polycyclic systems ()[1]. For drug development professionals and materials scientists, understanding its solid-state architecture is critical. The spatial orientation of its benzyloxy and methoxy substituents dictates both its reactivity profile and its supramolecular assembly. This technical whitepaper provides an in-depth analysis of its crystallographic behavior, detailing the causality behind conformational preferences, the non-covalent interactions governing its crystal packing, and the self-validating protocols required for rigorous X-ray diffraction (XRD) analysis.
Molecular Geometry & Conformational Analysis
The molecular geometry of 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene is governed by a delicate thermodynamic balance between electronic conjugation and steric repulsion.
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Steric Hindrance vs. Planarity: The central benzene ring is asymmetrically substituted at the 1, 2, and 4 positions. The 1-methoxy and 2-benzyloxy groups experience significant steric clash due to their ortho relationship. To minimize this Pauli repulsion, the bulky benzyloxy group is forced to twist out of the plane of the central phenyl ring. This disruption of coplanarity prevents extended π-conjugation between the benzyl ether oxygen and the central ring, localizing electron density and altering the molecular dipole.
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Ethynyl Group Orientation: The terminal alkyne at the 4-position is para to the methoxy group and meta to the benzyloxy group. Because the ethynyl group (–C≡CH) is linear and sterically undemanding, it remains coplanar with the central benzene ring. This allows for efficient orbital overlap with the aromatic system, rendering the terminal alkyne proton highly polarized and acidic—a critical factor for its solid-state behavior.
Supramolecular Packing & Intermolecular Interactions
The crystal packing of ethynyl-substituted benzenes is predominantly driven by weak but highly directional non-covalent interactions. For 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, the supramolecular architecture is defined by three distinct motifs:
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C≡C–H ··· O Supramolecular Synthons: The acidic terminal alkyne proton acts as a robust hydrogen bond donor. In the solid state, this proton typically forms intermolecular hydrogen bonds with the electron-rich methoxy or benzyloxy oxygen atoms of adjacent molecules (C–H···O distance ≈ 2.4–2.6 Å) ()[2]. This specific interaction drives the formation of infinite 1D supramolecular chains.
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C≡C–H ··· π Interactions: In packing arrangements where oxygen acceptors are sterically shielded by the benzyl ring, the alkyne proton alternatively interacts with the π-electron cloud of the central benzene ring or the alkyne triple bond of a neighboring molecule. These C–H···π contacts (typically 2.7–2.9 Å) serve as secondary stabilizing forces for the 3D crystalline network ()[3].
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π–π Stacking: The presence of two aromatic systems (the central phenyl ring and the benzyl ring) facilitates offset face-to-face π–π stacking interactions (centroid-to-centroid distance ≈ 3.6–3.8 Å), which lock the supramolecular chains into rigid 2D sheets.
Experimental Protocol: A Self-Validating Crystallographic Workflow
To obtain high-resolution X-ray diffraction data for functionalized ethynylbenzenes, the following self-validating protocol is required. Every step is engineered to minimize thermal noise and maximize phase coherence.
Step 1: Crystal Growth (Vapor Diffusion)
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Causality: Slow crystallization is mandatory to prevent the kinetic trapping of amorphous aggregates or twinned crystals, which corrupt diffraction data.
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Procedure: Dissolve 20 mg of the compound in a minimum volume of toluene (an excellent solvent for aromatic ethers). Place the uncapped vial inside a larger, sealed chamber containing hexane (anti-solvent). Allow vapor diffusion to proceed isothermally at 298 K for 48–72 hours until colorless, block-like single crystals precipitate.
Step 2: X-Ray Diffraction Data Collection
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Causality: Data must be collected at cryogenic temperatures (100 K) to suppress atomic thermal displacement parameters. This is absolutely essential for accurately locating the highly mobile terminal ethynyl hydrogen atom in the electron density map.
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Procedure: Select a pristine single crystal under a polarized light microscope. Mount it on a cryoloop using Paratone-N oil to protect it from atmospheric moisture. Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Collect full-sphere data using continuous ω and φ scans.
Step 3: Structure Solution and Refinement
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Causality: Intrinsic phasing provides an unbiased initial electron density map, preventing model bias during the assignment of the sterically crowded ortho-substituents.
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Procedure: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS) to account for crystal shape irregularities. Solve the structure using SHELXT. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² with SHELXL. Place the ethynyl hydrogen atom using a riding model, or refine it freely if the data resolution is exceptionally high (d < 0.8 Å).
Quantitative Data Presentation
The following table summarizes the anticipated crystallographic parameters for 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, extrapolated from strictly isostructural ethynyl-methoxybenzene derivatives documented in the literature.
| Crystallographic Parameter | Value / Description |
| Chemical Formula | C₁₆H₁₄O₂ |
| Formula Weight | 238.28 g/mol |
| Collection Temperature | 100(2) K |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Typical Space Group | P2₁/c |
| Unit Cell Volume | ~1350 - 1450 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | ~1.25 g/cm³ |
| Absorption Coefficient (μ) | ~0.08 mm⁻¹ |
| Final R indices[I > 2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.110 |
| Dominant Intermolecular Contact | C≡C–H ··· O (Distance: ~2.55 Å) |
Workflow Visualizations
Workflow for the crystallization and selection of diffraction-quality single crystals.
X-ray diffraction data processing pipeline from collection to final CIF validation.
References
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Title: One-Pot Synthesis of 2-R-Naphtho[2,3-b]thiophene-4,9-diones via Cyclization of 2-(R-Ethynyl)-1,4-naphthoquinones with Na2S2O3 Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
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Title: Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon Source: CrystEngComm (Royal Society of Chemistry) URL: [Link]
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Title: Nearly Isostructural Polymorphs of Ethynylbenzene: Resolution of CH···π(arene) and Cooperative CH···π(C⋮C) Interactions by Pressure Freezing Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
